molecular formula C11H13F3OS B8080982 1-Tert-butylsulfanyl-2-(trifluoromethoxy)benzene

1-Tert-butylsulfanyl-2-(trifluoromethoxy)benzene

Cat. No.: B8080982
M. Wt: 250.28 g/mol
InChI Key: XYRZOFVJZJXPGL-UHFFFAOYSA-N
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Description

The compound with the identifier “1-Tert-butylsulfanyl-2-(trifluoromethoxy)benzene” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butylsulfanyl-2-(trifluoromethoxy)benzene involves specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butylsulfanyl-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions can vary, but they often involve controlled temperatures and pressures to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

1-Tert-butylsulfanyl-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Tert-butylsulfanyl-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Tert-butylsulfanyl-2-(trifluoromethoxy)benzene include other carbon-based solid acids and derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties, including its reactivity and stability under various conditions. This makes it particularly valuable for specific scientific and industrial applications.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

IUPAC Name

1-tert-butylsulfanyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3OS/c1-10(2,3)16-9-7-5-4-6-8(9)15-11(12,13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRZOFVJZJXPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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